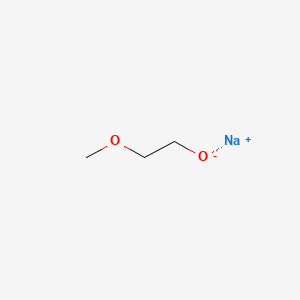
Sodium m-(diethylamino)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium m-(diethylamino)benzenesulphonate is an organic compound that belongs to the class of aromatic sulfonic acids. It is commonly used in various industrial applications, including the manufacture of dyestuffs, rubber chemicals, and photographic chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The sulfonation process is carried out using concentrated sulfuric acid or oleum, which introduces the sulfonic acid group (-SO3H) to the benzene ring . The diethylamino group is then introduced through a substitution reaction, often using diethylamine under controlled conditions .
Industrial Production Methods
Industrial production of benzenesulfonic acid, 3-(diethylamino)-, sodium salt involves continuous sulfonation processes, such as the Monsanto process, which uses oleum for sulfonation . The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Chemical Reactions Analysis
Types of Reactions
Sodium m-(diethylamino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like chlorosulfonic acid and phosphorus pentachloride are commonly used.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonyl compounds.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Sodium m-(diethylamino)benzenesulphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Utilized in the formulation of pharmaceutical drugs and as an intermediate in drug synthesis.
Industry: Applied in the production of dyestuffs, rubber chemicals, and photographic chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-(diethylamino)-, sodium salt involves its interaction with molecular targets through its sulfonic acid and diethylamino groups. These functional groups enable the compound to participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution . The sulfonic acid group enhances the compound’s solubility in water, while the diethylamino group provides basicity, allowing it to interact with acidic environments .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the diethylamino group.
p-Toluenesulfonic acid: Similar in structure but with a methyl group instead of the diethylamino group, commonly used as a catalyst.
Sulfanilic acid: Contains an amino group instead of the diethylamino group, used in the synthesis of dyes.
Uniqueness
Sodium m-(diethylamino)benzenesulphonate is unique due to the presence of both the sulfonic acid and diethylamino groups, which confer distinct chemical properties and reactivity. This combination allows it to be used in a broader range of applications compared to its simpler counterparts .
Properties
CAS No. |
5123-63-7 |
|---|---|
Molecular Formula |
C10H14NNaO3S |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
sodium;3-(diethylamino)benzenesulfonate |
InChI |
InChI=1S/C10H15NO3S.Na/c1-3-11(4-2)9-6-5-7-10(8-9)15(12,13)14;/h5-8H,3-4H2,1-2H3,(H,12,13,14);/q;+1/p-1 |
InChI Key |
YERLJJDMKZJPBL-UHFFFAOYSA-M |
SMILES |
CCN(CC)C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
5123-63-7 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















